5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOCHMUXMSYBLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 3-Chlorobenzamidoxime (amidoxime derivative)
- 3-Chlorobenzoyl chloride (acid chloride derivative)
These precursors are chosen because the substitution pattern matches the target compound with chlorines at the 5-position and 3-(3-chlorophenyl) substituent.
Reaction Conditions and Procedure
The preparation involves the condensation of 3-chlorobenzamidoxime with 3-chlorobenzoyl chloride in the presence of a base such as pyridine, which acts as both solvent and acid scavenger. The reaction is typically conducted at room temperature with stirring for several hours (around 4 hours), followed by purification steps such as column chromatography.
- Dissolve 3-chlorobenzamidoxime in pyridine.
- Add 3-chlorobenzoyl chloride dropwise under stirring.
- Maintain the mixture at room temperature for 4 hours.
- Remove pyridine under reduced pressure.
- Purify the crude product by silica gel chromatography using hexane/ethyl acetate as eluent.
This method yields the desired this compound as crystalline solids with moderate yields (~45% reported for similar compounds).
Alternative Preparation via Substituted Hydroxamyl Halides and Nitriles
A patent method describes the preparation of 5-substituted 1,2,4-oxadiazoles by reacting substituted hydroxamyl halides with nitriles under elevated temperatures (40–150 °C) in an inert organic solvent. For chlorinated derivatives:
- Substituted hydroxamyl halide : e.g., methyl glyoxalate chloroxime or furohydroxamyl chloride
- Nitrile : e.g., trichloroacetonitrile or chlorinated aromatic nitriles
This reaction proceeds until the evolution of hydrogen halide ceases, indicating cyclization to the oxadiazole ring. The product is then isolated by crystallization or filtration.
One-Pot Synthesis Using Amidoximes and Esters in Superbase Medium
A recent advancement involves a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles at room temperature using amidoximes and methyl or ethyl esters of carboxylic acids in a superbase medium such as NaOH/DMSO. This method offers:
- Mild reaction conditions (room temperature)
- Simple purification
- Moderate to excellent yields (11–90%)
For the target compound, 3-chlorobenzamidoxime and 3-chlorobenzoic acid methyl ester could be used as substrates.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amidoxime + Acid Chloride (Pyridine) | 3-Chlorobenzamidoxime + 3-Chlorobenzoyl chloride | Room temp, 4 h stirring | ~45 | Purification by column chromatography; moderate yield |
| Hydroxamyl Halide + Nitrile (Patent) | Methyl glyoxalate chloroxime + chlorinated nitrile | 40–150 °C in inert solvent | 60–70 | Requires elevated temperature; crystallization recovery |
| Amidoxime + Ester (Superbase NaOH/DMSO) | 3-Chlorobenzamidoxime + 3-Chlorobenzoic acid methyl ester | Room temp, 4–24 h | 11–90 | One-pot, mild conditions; variable reaction time |
Research Findings and Observations
- Substitution Effects: The presence of electron-withdrawing groups such as chlorine in the aromatic ring enhances the stability and biological activity of the oxadiazole derivatives.
- Reaction Efficiency: Amidoxime-acid chloride condensation is straightforward but may give moderate yields due to side reactions and hydrolysis of acid chlorides.
- Purification: Column chromatography is commonly required to isolate pure 1,2,4-oxadiazoles due to by-products.
- Scalability: The patent method involving hydroxamyl halides and nitriles is more amenable to scale-up due to crystallization-based purification.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the nature of the biological system.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent type and position. Key analogs include:
Key Observations :
- Electron-Donating Groups (EDGs) : Methoxy groups (e.g., 3,5-dimethoxyphenyl) improve conjugation and thermal stability .
- Steric Effects : Bulky substituents like tert-butyl reduce ring strain but may limit solubility .
Antitumor Activity
- Compound 34 [(E)-5-(2-(5-bromothiophen-2-yl)vinyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole]: Exhibits inhibitory activity against HCT-116 colon carcinoma cells (IC50 = 9.1 ± 1.3 μM) .
- 3,5-Diaryl-1,2,4-oxadiazoles : Show tumor weight reduction and increased lifespan in mice, suggesting the 3-chlorophenyl group may enhance antitumor efficacy .
Antifungal/Nematicidal Activity
- Amide-functionalized 1,2,4-oxadiazoles : Demonstrated dual antifungal and nematicidal activity, with substituents like trifluoromethyl (e.g., 5-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole) improving membrane penetration .
Analgesic and Antibacterial Activity
Physicochemical and Stability Comparisons
- Thermal Stability: 1,2,4-oxadiazoles with planar structures (e.g., 5,5′-diamino-3,3′-azo derivatives) exhibit higher thermal stability than non-planar isomers .
- Solubility : Chlorine substituents increase lipophilicity, reducing aqueous solubility. For example, 5-chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole is provided as a 10 mM solution in organic solvents .
- Reactivity : 3-(3-Chlorophenyl)-1,2,4-oxadiazoles undergo Boulton-Katritzky rearrangements under acidic conditions, forming spiropyrazolinium salts .
Research Findings and Implications
- Substituent Position Matters : Meta-substituted chlorophenyl groups (as in the target compound) improve conjugation and bioactivity compared to ortho- or para-substituted analogs .
- Chlorine as a Key Functional Group : Chlorine at C5 enhances electrophilicity, facilitating interactions with biological targets like succinate dehydrogenase (SDH) in antifungal applications .
- Hybrid Derivatives : Combining 1,2,4-oxadiazoles with triazoles or thiadiazoles (e.g., 2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole) broadens pharmacological scope .
Biological Activity
5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate chlorinated phenyl derivatives with hydrazine derivatives in the presence of acetic anhydride or phosphorus oxychloride. The process yields a variety of oxadiazole derivatives that can be further modified to enhance their biological activity.
Biological Activity Overview
The biological activities associated with this compound include:
- Antibacterial Activity : Several studies have demonstrated that oxadiazole derivatives exhibit significant antibacterial properties against various pathogens. For instance, compounds structurally related to this compound have shown effective inhibition against Xanthomonas oryzae and Escherichia coli with EC50 values indicating potent activity compared to traditional antibiotics .
- Antifungal Activity : This compound has also been evaluated for its antifungal properties. Research indicates that oxadiazole derivatives can inhibit fungal growth effectively, making them potential candidates for agricultural applications .
- Nematocidal Activity : In agricultural contexts, certain oxadiazole derivatives have demonstrated nematocidal effects against Meloidogyne incognita, suggesting their utility in crop protection .
Case Studies and Research Findings
- Antibacterial Efficacy :
- Antifungal Activity :
- Nematocidal Properties :
Table: Biological Activity Summary
| Activity Type | Organism/Target | EC50 Value (μg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Xanthomonas oryzae | 19.04 - 36.25 | |
| Antifungal | Rhizoctonia solani | Moderate | |
| Nematocidal | Meloidogyne incognita | Moderate |
Conclusion and Future Directions
The compound this compound exhibits promising biological activities that warrant further investigation. Future research should focus on:
- Structural Optimization : Modifying the chemical structure to enhance efficacy and reduce toxicity.
- Mechanistic Studies : Understanding the mechanisms underlying the biological activities to facilitate the development of targeted therapies.
- Field Trials : Conducting agricultural field trials to evaluate the effectiveness of these compounds in real-world scenarios.
Q & A
Q. What are the established synthetic routes for 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole?
A common method involves cyclocondensation of amidoximes with acyl chlorides. For example, reacting 3-chlorophenyl-substituted amidoxime with a chlorinated acyl chloride in pyridine at 114°C for 1.5 hours, followed by vacuum concentration and purification via column chromatography (yield ~76%) . Recrystallization in dichloromethane ensures purity. Control of stoichiometry and reaction time is critical to minimizing byproducts like uncyclized intermediates.
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
- X-ray crystallography : Resolves dihedral angles between the oxadiazole ring and substituents (e.g., 9.5° twist with chlorophenyl groups) and intermolecular interactions (C–H···Cl) .
- NMR/IR spectroscopy : Confirms functional groups (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹) and substitution patterns.
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 221.03).
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the oxadiazole ring. Use fume hoods and PPE (gloves, goggles) during handling due to potential irritancy from chloro substituents . Avoid prolonged exposure to UV light or moisture.
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may improve cyclization efficiency vs. pyridine .
- Catalyst exploration : Lewis acids (e.g., ZnCl₂) could accelerate amidoxime activation.
- Temperature gradients : Stepwise heating (80°C → 120°C) reduces decomposition. Monitor reaction progress via TLC/HPLC to identify intermediate phases.
Q. What computational strategies predict the compound’s bioactivity?
- Molecular docking : Use MOE or AutoDock to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .
- QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ values of chloro substituents) with observed bioactivity . Validate predictions with in vitro assays (e.g., COX-2 inhibition).
Q. How to resolve contradictions in reported biological activity data?
Example: Discrepancies in antimicrobial potency may arise from assay conditions (e.g., bacterial strain variability). Solutions include:
- Dose-response standardization : Use MIC/MBC assays across multiple strains .
- Metabolite profiling : HPLC-MS identifies degradation products that may affect activity.
- Structural analogs : Compare with derivatives lacking chloro groups to isolate substituent effects .
Q. What methodologies assess environmental persistence or surface interactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
